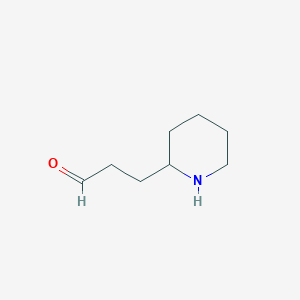
2-Piperidinepropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinepropanal is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms this compound is characterized by the presence of a piperidine ring attached to a propanal group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinepropanal can be achieved through several methods. One common approach involves the reaction of piperidine with propanal under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, industrial production may involve the use of specialized catalysts and solvents to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Piperidinepropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield piperidine carboxylic acid, while reduction may produce piperidinepropanol.
Wissenschaftliche Forschungsanwendungen
2-Piperidinepropanal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its potential use in the treatment of neurological disorders and as an analgesic.
Industry: In industrial applications, this compound is used as a precursor in the production of polymers, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Piperidinepropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it may activate enzymes by stabilizing their active conformations.
The molecular targets of this compound include proteins, nucleic acids, and other biomolecules. Its ability to form stable complexes with these targets allows it to modulate their activity and function. The pathways involved in its mechanism of action are diverse and depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Piperidinepropanal can be compared with other similar compounds, such as:
Piperidine: A simple six-membered heterocyclic amine with one nitrogen atom. It is a common building block in organic synthesis and has various applications in pharmaceuticals and agrochemicals.
Piperidinepropanol: A derivative of this compound with a hydroxyl group instead of an aldehyde group. It has similar reactivity and applications but differs in its chemical properties and biological activity.
Piperidine carboxylic acid: An oxidation product of this compound. It is used in the synthesis of pharmaceuticals and as a precursor in the production of polymers and resins.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and a potential therapeutic agent in medicine.
Eigenschaften
CAS-Nummer |
539-34-4 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
3-piperidin-2-ylpropanal |
InChI |
InChI=1S/C8H15NO/c10-7-3-5-8-4-1-2-6-9-8/h7-9H,1-6H2 |
InChI-Schlüssel |
KXFXYEVDOBHYNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


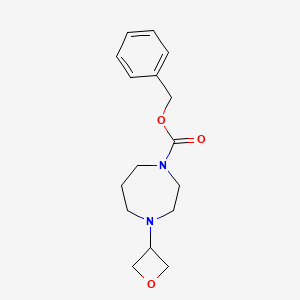

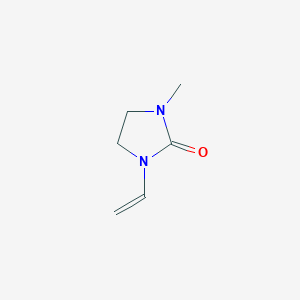

![2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
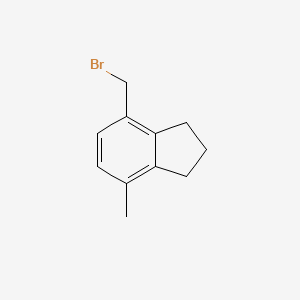
![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate](/img/structure/B13491178.png)
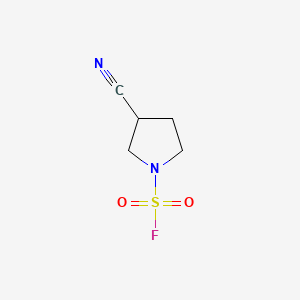
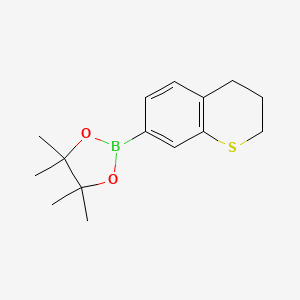
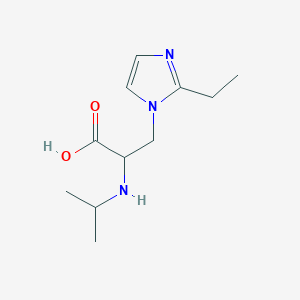
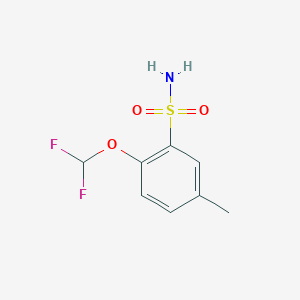
![2-Cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13491211.png)
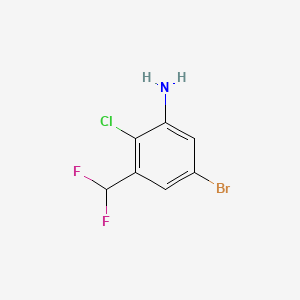
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(2-methoxyethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B13491217.png)
